1-Amino-2-(3-methoxyphenyl)propan-2-ol
Overview
Description
1-Amino-2-(3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C₁₀H₁₅NO. It is characterized by the presence of an amino group (-NH₂) attached to the second carbon of a propane ring, which also has a 3-methoxyphenyl group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(3-methoxyphenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with nitromethane in the presence of a strong base, followed by reduction of the resulting nitro compound to the amine. Another approach is the reductive amination of 3-methoxyacetophenone with ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(3-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-Amino-2-(3-methoxyphenyl)propan-2-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemical products, including polymers and fine chemicals.
Mechanism of Action
1-Amino-2-(3-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as 2-Amino-1-(2-methoxyphenyl)propane and 1-Amino-2-(4-methoxyphenyl)propan-2-ol. These compounds differ in the position of the methoxy group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
Comparison with Similar Compounds
2-Amino-1-(2-methoxyphenyl)propane
1-Amino-2-(4-methoxyphenyl)propan-2-ol
2-Amino-1-(3-hydroxyphenyl)propane
1-Amino-2-(2-hydroxyphenyl)propan-2-ol
This comprehensive overview provides a detailed understanding of 1-Amino-2-(3-methoxyphenyl)propan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-amino-2-(3-methoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(12,7-11)8-4-3-5-9(6-8)13-2/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLCAIQJWBJOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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